1-azido-2-bromo-4-chlorobenzene

Catalog No.
S6477054
CAS No.
1272317-01-7
M.F
C6H3BrClN3
M. Wt
232.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azido-2-bromo-4-chlorobenzene

CAS Number

1272317-01-7

Product Name

1-azido-2-bromo-4-chlorobenzene

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C₆H₃BrClN₃. It is a derivative of benzene, where one hydrogen atom is substituted by an azido group (-N₃), another by a bromo group (-Br), and a third by a chloro group (-Cl). This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it an important compound in synthetic organic chemistry.

  • Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
  • Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with alkenes or alkynes, forming stable triazole rings, which are valuable in various chemical applications.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst .

These reactions highlight the compound's versatility as a building block in organic synthesis.

1-Azido-2-bromo-4-chlorobenzene can be synthesized through several methods:

  • Diazotization Reaction: One common method involves the reaction of 2-bromo-4-chlorobenzenediazonium tetrafluoroborate with sodium azide. This reaction typically occurs in an aqueous medium at low temperatures to stabilize the diazonium salt and promote the formation of the azide compound.
  • Bromoazidation: Another method includes the bromoazidation of alkenes using N-bromosuccinimide and sodium azide, which generates bromoazides efficiently .

These methods underscore the compound's accessibility for research and industrial applications.

1-Azido-2-bromo-4-chlorobenzene has several notable applications:

  • Synthetic Chemistry: It serves as a crucial building block for synthesizing more complex organic molecules, especially in forming heterocycles like triazoles.
  • Bioorthogonal Chemistry: The compound is utilized for labeling biomolecules, facilitating studies in biochemistry and molecular biology.
  • Industrial Uses: It finds applications in producing specialty chemicals and materials, including polymers and dyes .

Interaction studies involving 1-azido-2-bromo-4-chlorobenzene primarily focus on its reactivity with other nucleophiles and electrophiles. The azido group’s ability to participate in cycloaddition reactions makes it particularly interesting for developing new materials and pharmaceuticals. Studies have shown that its interactions can lead to the formation of diverse products that are valuable in both academic research and industrial applications .

1-Azido-2-bromo-4-chlorobenzene can be compared with other azido-substituted aromatic compounds. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
1-Azido-3-chlorobenzeneC₆H₄ClN₃Different substitution pattern
1-Azido-4-chlorobenzeneC₆H₄ClN₃Similar structure but different position of azido group
2-Azido-1-chlorobenzeneC₆H₄ClN₃Azido group at a different position

These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring. This variation influences their chemical behavior, reactivity in cycloaddition reactions, and suitability for specific applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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